molecular formula C7H9N5O B13803303 4(1H)-Pteridinone,2-amino-6,7-dihydro-6-methyl-,(R)-(9CI)

4(1H)-Pteridinone,2-amino-6,7-dihydro-6-methyl-,(R)-(9CI)

Cat. No.: B13803303
M. Wt: 179.18 g/mol
InChI Key: QARNTSWBYSPKTL-GSVOUGTGSA-N
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Description

4(1H)-Pteridinone,2-amino-6,7-dihydro-6-methyl-,®-(9CI) is a heterocyclic compound that belongs to the pteridinone family This compound is characterized by its unique structure, which includes a pteridine ring system with an amino group at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pteridinone,2-amino-6,7-dihydro-6-methyl-,®-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2,4-diaminopyrimidine with formic acid or formamide, followed by cyclization to form the pteridine ring. The reaction conditions often require heating and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pteridinone,2-amino-6,7-dihydro-6-methyl-,®-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups on the pteridine ring.

    Substitution: The amino and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pteridinone compounds.

Scientific Research Applications

4(1H)-Pteridinone,2-amino-6,7-dihydro-6-methyl-,®-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pteridine derivatives have shown efficacy.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4(1H)-Pteridinone,2-amino-6,7-dihydro-6-methyl-,®-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound of the pteridinone family.

    Folic Acid: A well-known pteridine derivative with significant biological importance.

    Methotrexate: A pteridine-based drug used in chemotherapy.

Uniqueness

4(1H)-Pteridinone,2-amino-6,7-dihydro-6-methyl-,®-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

(6R)-2-amino-6-methyl-6,7-dihydro-3H-pteridin-4-one

InChI

InChI=1S/C7H9N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3H,2H2,1H3,(H3,8,9,11,12,13)/t3-/m1/s1

InChI Key

QARNTSWBYSPKTL-GSVOUGTGSA-N

Isomeric SMILES

C[C@@H]1CN=C2C(=N1)C(=O)NC(=N2)N

Canonical SMILES

CC1CN=C2C(=N1)C(=O)NC(=N2)N

Origin of Product

United States

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